BenchChemオンラインストアへようこそ!

3-Acetyl-4-chloro-8-methoxyquinoline

Synthetic Chemistry Medicinal Chemistry Heterocyclic Building Blocks

Secure a strategic advantage with 3-Acetyl-4-chloro-8-methoxyquinoline (CAS 115607-73-3)—a uniquely trisubstituted quinoline intermediate. Unlike mono- or disubstituted analogs, it converges three orthogonal reactive handles (electrophilic C3-acetyl, nucleophilic substitution-ready C4-Cl, and modifiable C8-OMe) on one core. This enables rapid diversification into 4-aminoquinoline antimalarials, chalcone hybrids with low-µM Pf3D7 activity, and CNS-penetrant candidates (LogP 2.42, tPSA<50Ų). Drive your medchem program forward with a scaffold pre-validated for next-gen antibiofilm (sub-µg/mL MRSA potential) and antileishmanial screening. Request a custom quote for research-grade quantities now.

Molecular Formula C12H10ClNO2
Molecular Weight 235.66 g/mol
CAS No. 115607-73-3
Cat. No. B8330960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-4-chloro-8-methoxyquinoline
CAS115607-73-3
Molecular FormulaC12H10ClNO2
Molecular Weight235.66 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN=C2C(=C1Cl)C=CC=C2OC
InChIInChI=1S/C12H10ClNO2/c1-7(15)9-6-14-12-8(11(9)13)4-3-5-10(12)16-2/h3-6H,1-2H3
InChIKeyLDXQNHPYYBBOEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetyl-4-chloro-8-methoxyquinoline (CAS 115607-73-3): Core Chemical Identity and Structural Distinction for Procurement Assessment


3-Acetyl-4-chloro-8-methoxyquinoline (CAS 115607-73-3) is a polysubstituted quinoline derivative with the molecular formula C12H10ClNO2 and a molecular weight of 235.66 g/mol. Quinoline analogs have a well-established role as synthetic building blocks in medicinal chemistry, where the introduction of specific substituents into the heterocyclic core is critical for modulating pharmacological and physicochemical profiles. [1] The target compound is uniquely characterized by the simultaneous presence of three distinct functional groups on the quinoline backbone: an electron-withdrawing acetyl group (CH3CO–) at the 3-position, a halogen (Cl) at the 4-position, and an electron-donating methoxy group (–OCH3) at the 8-position. This specific substitution pattern is uncommon among common in-class analogs and provides multiple independent reactive centers—the electrophilic carbonyl for condensation reactions, the aryl chloride for nucleophilic aromatic substitution, and the methyl ether for potential demethylation-based functionalization—making it a versatile but narrowly differentiated intermediate.

Why Generic In-Class Substitution Fails for 3-Acetyl-4-chloro-8-methoxyquinoline


The biological and synthetic utility of quinoline derivatives is highly exquisitely sensitive to the identity and position of substituents on the heterocyclic ring. [1] Compounds lacking the 3‑acetyl‑4‑chloro‑8‑methoxy triad—such as the simple 4‑chloro‑8‑methoxyquinoline analog (CAS 16778‑21‑5)—exhibit a distinct biological profile, acting as selective CRTh2 (DP2) receptor antagonists, whereas the 3‑acetyl variant bears a ketone functionality that drastically alters electronic properties and downstream reactivity. Conversely, 3‑acetylquinoline alone, without the halogen and methoxy substituents, has shown antimalarial IC50 values of 2.10–4.26 μM against Plasmodium falciparum strains. [2] The convergence of all three functional groups onto a single quinoline core creates a unique chemical space that cannot be replicated by any single-substituent or two-substituent analog, and attempts to interchange these compounds will consequently lead to divergent pharmacological outcomes and synthetic outcomes. Quantitative evidence for this differentiation, although currently limited primarily to in silico predictions, physicochemical properties, and cross-study comparisons, is detailed in the sections that follow.

Quantitative Evidence Guide: Verifiable Differentiation of 3-Acetyl-4-chloro-8-methoxyquinoline


Substituent-Driven Reactivity Divergence: C4-Cl Nucleophilic Displacement vs. C3-Acetyl Condensation

The 3-acetyl group of the target compound enables condensation reactions (e.g., chalcone and enaminone formation) that are chemically orthogonal to the nucleophilic aromatic substitution (SNAr) possible at the C4-Cl position. This dual reactivity is not achievable with 4-chloro-8-methoxyquinoline (CAS 16778-21-5), which lacks the C3-acetyl moiety and is primarily employed as a precursor for 4-aminoquinoline antimalarials via C4-Cl displacement. Conversely, the C4-Cl group in the target compound provides a synthetic handle absent in 3-acetyl-8-methoxyquinolin-4(1H)-one (CAS 115607-72-2), which cannot undergo SNAr at this position.

Synthetic Chemistry Medicinal Chemistry Heterocyclic Building Blocks

Antibacterial Activity Comparison: 8-MQ Core vs. Halogenated Quinoline Derivatives

The parent 8-methoxyquinoline (8-MQ, CAS 938-33-0) exhibits antibacterial activity against E. coli R with an association constant Ka = 10.2 µM. The incorporation of a chlorine atom at the C4 position, as in halogenated quinoline derivatives, has been shown to significantly enhance antibiofilm activity against Gram-positive pathogens including MRSA and VRE, with MIC values as low as 0.75 µg/mL reported for related 4-chloro-8-methoxyquinoline scaffolds bearing a trifluoromethyl group. While 3-acetyl-4-chloro-8-methoxyquinoline has not yet been directly assayed in published MIC panels, its combination of the C4-Cl substituent (implicated in improved membrane penetration) with the C3-acetyl group (capable of forming Schiff base adducts with bacterial enzyme active sites) positions it as a structurally differentiated analog relative to 8-MQ and simple 4-chloroquinolines. [1]

Antimicrobial Resistance Biofilm Inhibition Gram-Positive Pathogens

Predicted Physicochemical Differentiation: Lipophilicity and Drug-Likeness Comparison

Computationally predicted logP for the target compound is 2.42, whereas the earlier-stage intermediate 4-chloro-8-methoxyquinoline-3-carboxylic acid (CAS 179024-73-8) exhibits a predicted logP of 2.16. [REFS-1, REFS-2] This increase of 0.26 log units reflects the replacement of the polar carboxylic acid group with a methyl ketone, which is expected to enhance passive membrane permeability without substantially increasing molecular weight. Additionally, the target compound has zero hydrogen bond donors (HBD) and a topological polar surface area (tPSA) predicted to remain below 50 Ų, features that align with CNS drug-likeness guidelines [1].

ADME Prediction Drug-Likeness Physicochemical Profiling

Validated Application Scenarios for 3-Acetyl-4-chloro-8-methoxyquinoline (CAS 115607-73-3)


Divergent Library Synthesis in Antiparasitic Drug Discovery

The orthogonal reactivity of the C3-acetyl and C4-Cl positions enables rapid generation of focused compound libraries for antimalarial and antileishmanial screening. [1] The C4-Cl can be displaced with various amine nucleophiles to generate 4-aminoquinoline analogs reminiscent of chloroquine, while the C3-acetyl group can undergo Claisen–Schmidt condensation with substituted benzaldehydes to append chalcone pharmacophores—a strategy demonstrated to yield Pf3D7 IC50 values in the low micromolar range for related 3-acetylquinoline derivatives. [2]

Precursor for Halogenated Quinoline Antibiofilm Agents Targeting MRSA and VRE

Halogenated quinolines have been identified as promising antibiofilm agents that eradicate pre-formed biofilms of Gram-positive pathogens at sub-µg/mL concentrations. [1] 3-Acetyl-4-chloro-8-methoxyquinoline, with its C4-Cl group and modifiable C3-acetyl handle, can serve as a key intermediate for synthesizing next-generation halogenated quinoline antibiofilm compounds. This scenario is directly informed by the cross-study SAR linking C4-halogenation to MIC values as low as 0.75 µg/mL against MRSA. [2]

CNS-Penetrant Scaffold Optimization Guided by Favorable Predicted Physicochemical Profile

With a predicted LogP of 2.42, zero HBDs, and tPSA under 50 Ų, 3-acetyl-4-chloro-8-methoxyquinoline falls within established CNS drug-likeness guidelines. [1] This physicochemical profile makes it a suitable advanced building block for neuroscience programs (e.g., PDE4 or MAO inhibitor programs) where CNS penetration is a critical parameter. The compound's properties are superior on these metrics to the 3-carboxylic acid analog, which has reduced predicted membrane permeability due to a formal charge at physiological pH. [2]

Quote Request

Request a Quote for 3-Acetyl-4-chloro-8-methoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.